1-(3-Aminopropoxy)propan-2-ol
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Overview
Description
1-(3-Aminopropoxy)propan-2-ol is an organic compound with the molecular formula C6H15NO2 It is a type of amino alcohol, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Aminopropoxy)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanol with 3-aminopropanol under basic conditions. The reaction typically proceeds as follows: [ \text{3-chloropropanol} + \text{3-aminopropanol} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. Catalysts may be used to enhance the reaction rate and yield. The product is then purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminopropoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) can be used under basic conditions.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Primary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(3-Aminopropoxy)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Aminopropoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, including phosphorylation and dephosphorylation processes.
Comparison with Similar Compounds
3-Aminopropanol: Similar structure but lacks the additional hydroxyl group.
Propan-2-ol: Contains a hydroxyl group but lacks the amino group.
3-(3-Aminopropoxy)propan-1-ol: Similar structure but with different positioning of functional groups.
Uniqueness: 1-(3-Aminopropoxy)propan-2-ol is unique due to the presence of both amino and hydroxyl groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound in various applications.
Properties
CAS No. |
89911-54-6 |
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Molecular Formula |
C6H15NO2 |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
1-(3-aminopropoxy)propan-2-ol |
InChI |
InChI=1S/C6H15NO2/c1-6(8)5-9-4-2-3-7/h6,8H,2-5,7H2,1H3 |
InChI Key |
FFZQVXMFAMSYIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCCCN)O |
Origin of Product |
United States |
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